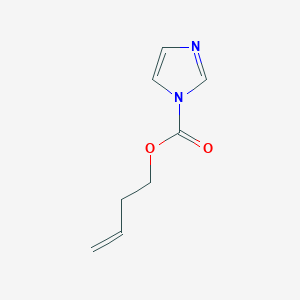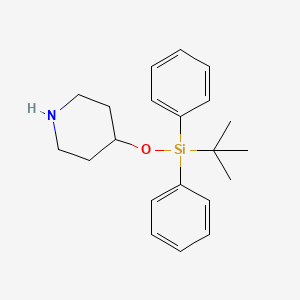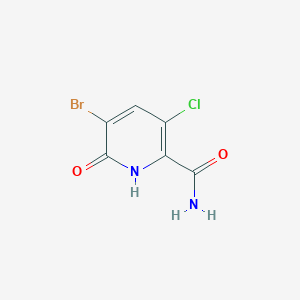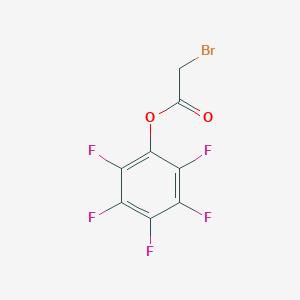
Perfluorophenyl 2-bromoacetate
Descripción general
Descripción
Perfluorophenyl 2-bromoacetate is a chemical compound with the molecular formula C8H2BrF5O2 and a molecular weight of 305.00 g/mol. This compound is a useful research chemical and is often employed in various scientific applications due to its unique properties.
Métodos De Preparación
Perfluorophenyl 2-bromoacetate can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with pentafluorophenol in the presence of a coupling agent. The reaction typically occurs under mild conditions and results in the formation of the ester bond between the bromoacetic acid and pentafluorophenol.
Análisis De Reacciones Químicas
Perfluorophenyl 2-bromoacetate undergoes various chemical reactions, including substitution reactions. The ester group is particularly reactive towards nucleophiles, making it useful in peptide synthesis and other organic transformations . Common reagents used in these reactions include amines and other nucleophiles, which can displace the pentafluorophenyl group to form new compounds .
Aplicaciones Científicas De Investigación
Perfluorophenyl 2-bromoacetate has a wide range of scientific research applications:
Chemical Synthesis: It is used as a building block in organic synthesis, facilitating the formation of amide bonds and other functional groups.
Bioconjugation: The compound is employed in the conjugation of biomolecules, such as attaching fluorophores to primary amines in proteins and peptides.
Ecotoxicology: Related compounds have been studied for their effects on marine environments, particularly their impact on phytoplankton growth.
Textile Industry: Bromoacetic acid derivatives are used in the durable press finishing of cotton fabrics, improving wrinkle recovery and tensile strength.
Mecanismo De Acción
The mechanism of action of bromoacetic acid pentafluorophenyl ester involves the reactivity of the ester group towards nucleophiles. The pentafluorophenyl ester is particularly susceptible to nucleophilic attack, leading to the formation of new bonds and the displacement of the pentafluorophenyl group . This reactivity is harnessed in various chemical and biological applications, including peptide synthesis and bioconjugation.
Comparación Con Compuestos Similares
Perfluorophenyl 2-bromoacetate can be compared to other similar compounds, such as:
Bromoacetic acid: A related compound with similar reactivity but lacking the pentafluorophenyl group.
Pentafluorophenyl esters: These esters are widely used in organic synthesis and bioconjugation due to their high reactivity and stability.
Chloroacetic acid: Another halogenated acetic acid derivative with similar applications in organic synthesis.
This compound stands out due to its unique combination of the bromoacetic acid and pentafluorophenyl groups, providing enhanced reactivity and versatility in various scientific applications.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-bromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRYYMGKXOMQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264881 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749244-39-1 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


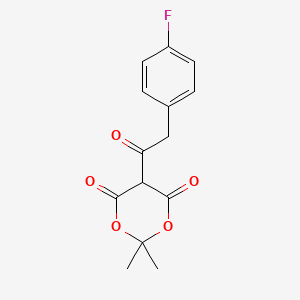
![2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8265423.png)
![1-Boc-4-[(trifluoromethyl)sulfonyl]piperazine](/img/structure/B8265430.png)
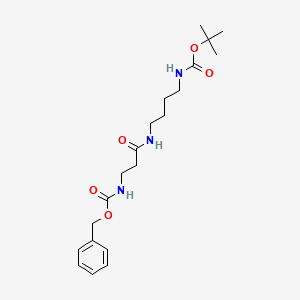
![Tert-butyl 3-[(2S)-2-hydroxypropoxy]propanoate](/img/structure/B8265438.png)
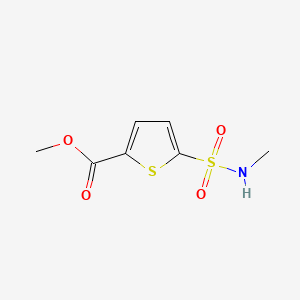
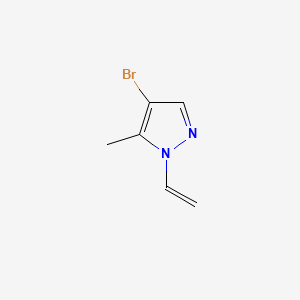
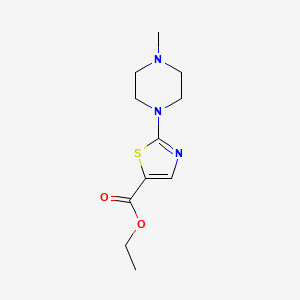
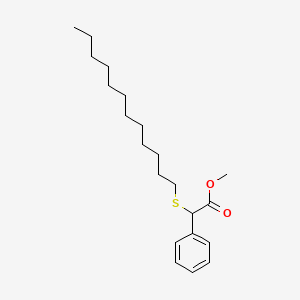
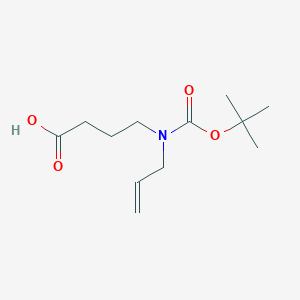
![2-AMINO-2-METHYL-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID](/img/structure/B8265507.png)
